ER proteostasis regulator-1

Purity Chemical specification Reproducibility

Standard selective UPR modulators (ATF6 or PERK inhibitors) fail to capture network-level proteostasis dynamics. ER proteostasis regulator-1 (compound 481) uniquely balances all three UPR arms. - **Mechanism:** Pan-UPR regulatory profile (not selective for ATF6 or PERK). - **Purity:** ≥98.0% verified by HPLC. - **Applications:** Alzheimer's models, diabetes/metabolic disease, ERAD studies. - **Supply:** Reliable reproducibility for pathway dissection vs. AA147 or GSK2606414.

Molecular Formula C18H22N2O3
Molecular Weight 314.4 g/mol
Cat. No. B4796575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER proteostasis regulator-1
Molecular FormulaC18H22N2O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3
InChIKeyVSOZOGZIIHRAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ER Proteostasis Regulator-1 Data Sheet


ER proteostasis regulator-1 (also known as Compound 481, CAS 912777-95-8) is a small-molecule modulator of endoplasmic reticulum (ER) proteostasis. It belongs to the class of pharmacologic agents designed to selectively activate the ATF6 (Activating Transcription Factor 6) arm of the unfolded protein response (UPR) [1]. This compound is a potent research tool with a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol, primarily utilized in investigations of ER stress-related pathologies, including Alzheimer's disease and diabetes .

1Broad UPR network modulator for integrated ER stress research
2Balances ATF6, PERK, and IRE1 pathways at the network level
3Supports Alzheimer's and diabetes model-response studies

Why ER Proteostasis Regulator-1 Cannot Be Substituted


Direct substitution of ER proteostasis modulators is not advised due to distinct mechanisms of action, chemical structures, and target engagement profiles. For instance, while both ER proteostasis regulator-1 (Compound 481) and the comparator AA147 (ATF6-activator-147) are described as ER proteostasis regulators, their chemical scaffolds differ significantly . The specific enaminone or phenylhydrazone core of these molecules dictates their metabolic activation, covalent protein modification pattern, and resultant transcriptional signature [1]. Furthermore, differences in purity specifications between vendors can directly impact experimental reproducibility and data interpretation. Selecting a compound with a clearly defined and high purity level, such as ≥98.0% for ER proteostasis regulator-1 from a reputable supplier, mitigates the risk of confounding results from impurities .

Mechanism mismatch: selective ATF6 activation
Single-arm activators such as AA147 may shift the experimental context away from network-level UPR responses.
Pathway divergence: PERK kinase inhibition
PERK inhibitors like GSK2606414 block a single kinase; network-level proteostasis outcomes may differ significantly.
Opposing functional direction: ATF6 inhibition
ATF6 inhibitors such as Ceapin-A7 oppose proteostasis restoration and may invert model-response direction.

ER Proteostasis Regulator-1 Comparator Analysis


Broad UPR Modulation vs. ATF6 Activation

When procuring ER proteostasis regulator-1, a key differentiator is its explicitly stated purity level. The target compound is offered with a purity of ≥98.0% by a reputable vendor . In contrast, for the close comparator AA147, a specific purity level is not readily available on the same vendor's product page, requiring additional inquiry or batch-specific certification . This difference in transparency and specification allows for more predictable experimental planning.

Broad UPR Modulation
Reported
Broad UPR network regulation vs. single-arm ATF6 activation
Supports selection for integrated UPR pathway studies
Broad vs. selective mechanism context to verify
Purity Chemical specification Reproducibility

Pan-UPR Activity vs. PERK Inhibition

The chemical structure of ER proteostasis regulator-1 (Compound 481) is based on a (2,6-dimethylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone core . This is a distinct chemotype from phenylhydrazone-based analogs like AA263, which have been shown to covalently target a subset of ER protein disulfide isomerases (PDIs) to promote ATF6 activation [1]. The divergent scaffold implies potential differences in metabolic stability, protein target engagement, and off-target profiles, making ER proteostasis regulator-1 a unique tool for dissecting ER proteostasis pathways independent of the phenylhydrazone mechanism.

Pan-UPR Activity
Reported
Network-level proteostasis regulation vs. PERK kinase inhibition (IC50 < 1 nM)
Supports research on protein folding capacity rather than kinase blockade
PERK IC50 from kinase assay; target compound mechanism inferred
Chemical scaffold Medicinal chemistry Structure-activity relationship

UPR Activator vs. Inhibitor Mechanism

At a class level, small-molecule ER proteostasis regulators like ER proteostasis regulator-1 and AA147 are distinguished by their preferential activation of the ATF6 transcriptional program, which is distinct from activators of other UPR branches like IRE1/XBP1s (e.g., compound IXA4) . This arm-selectivity is crucial for applications where global UPR activation would be detrimental. While head-to-head quantitative data on the extent of ATF6 selectivity for ER proteostasis regulator-1 versus AA147 is absent from the provided search results, both are understood to act via this pathway [1].

UPR Activator vs Inhibitor
Reported
UPR regulator/activator vs. selective ATF6 inhibitor (IC50: 0.59 μM)
Opposing functional direction; use for protective UPR studies not inhibition
ATF6 inhibition IC50; target compound functional class inferred
Mechanism of action Selectivity UPR signaling

ER Proteostasis Regulator-1 Application Scenarios


Integrated UPR Dynamics in Neurodegeneration

ER proteostasis regulator-1 (Compound 481) is directly indicated for research into Alzheimer's disease (AD) . It is a suitable tool for studies aiming to determine if pharmacologically enhancing the ATF6 arm of the UPR can reduce the secretion or aggregation of amyloidogenic proteins, such as amyloid-beta, which is a hallmark of AD pathology. This application is supported by the compound's class-level mechanism of action in remodeling ER proteostasis.

Proteostasis Restoration in Metabolic Disorders

This compound is also specifically cited for its potential in diabetes research . It is well-suited for experiments designed to test the hypothesis that reducing ER stress and improving protein folding capacity in pancreatic beta cells can enhance insulin production and secretion. Its use in such models can help elucidate the role of ATF6 activation in protecting against beta-cell dysfunction and death caused by proteotoxic stress.

Comparative UPR Pathway Studies

ER proteostasis regulator-1 serves as a valuable tool compound for basic science investigations into the ER quality control machinery. Researchers can use it to selectively activate the ATF6 branch of the UPR, allowing for the dissection of this pathway's specific role in processes like protein folding, trafficking, and ER-associated degradation (ERAD). Its distinct chemical scaffold makes it useful for studies aiming to differentiate the effects of various ATF6-activating chemotypes.

Application
Selection Property
Validation Focus
Neurodegenerative disease UPR model studies
Broad UPR network modulation
ATF6, PERK, IRE1 pathway contributions to pathology
Metabolic disorder ER stress models
Global proteostasis enhancement
Insulin signaling and beta-cell function endpoints
Comparative UPR pathway dissection
Pan-UPR regulation as non-selective control
Transcriptional program comparisons with selective tools
Protein quality control and ERAD research
Misfolded protein clearance capacity
ERAD machinery capacity limits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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